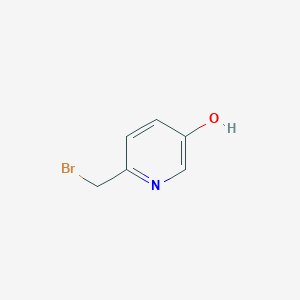
6-(Bromomethyl)pyridin-3-ol
Descripción general
Descripción
6-(Bromomethyl)pyridin-3-ol is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)pyridin-3-ol is not fully understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of proteins and nucleic acids. This modification can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis, which can ultimately result in cell death.
Efectos Bioquímicos Y Fisiológicos
6-(Bromomethyl)pyridin-3-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. It has also been shown to have neuroprotective effects, which could potentially be used for the treatment of neurological disorders. In addition, this compound has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(Bromomethyl)pyridin-3-ol in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be purified through simple recrystallization or chromatography techniques. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of 6-(Bromomethyl)pyridin-3-ol in scientific research. One potential direction is the development of new drug candidates for the treatment of cancer and neurological disorders. Another direction is the synthesis of new materials with unique properties, such as conducting polymers and luminescent materials. In addition, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 6-(Bromomethyl)pyridin-3-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized through various methods and has been studied for its potential use in medicinal chemistry, organic synthesis, and material science. This compound has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and neurological disorders. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 6-(Bromomethyl)pyridin-3-ol can be achieved through various methods. One of the most common methods is the reaction of 6-hydroxymethylpyridin-3-ol with hydrobromic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Another method involves the reaction of 6-chloromethylpyridin-3-ol with sodium bromide in the presence of a palladium catalyst. This method is more efficient than the former and yields a higher purity product.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)pyridin-3-ol has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
6-(bromomethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTQBDQFNTYELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613943 | |
| Record name | 6-(Bromomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)pyridin-3-ol | |
CAS RN |
185389-84-8 | |
| Record name | 6-(Bromomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



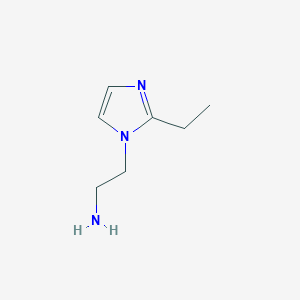
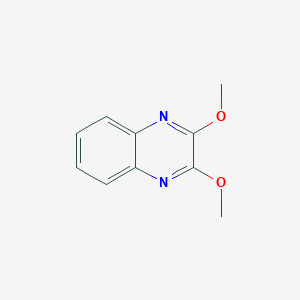

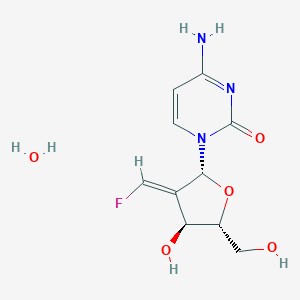

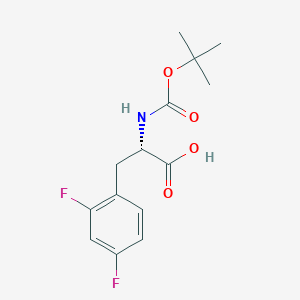
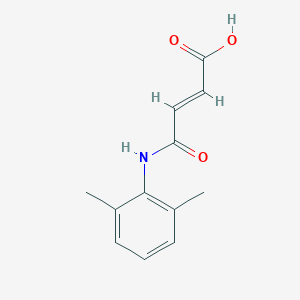
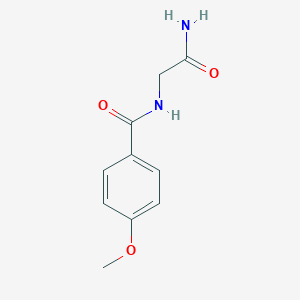
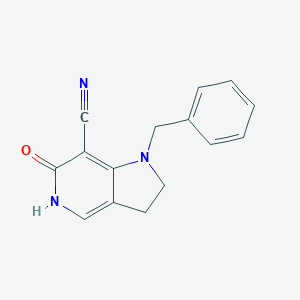

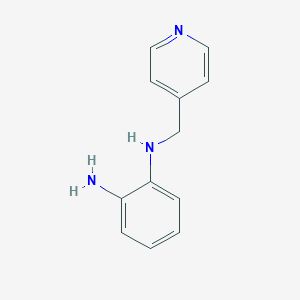
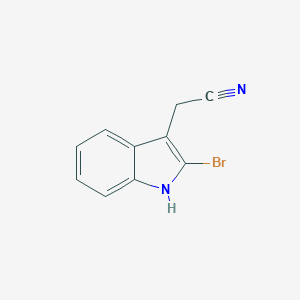
![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
